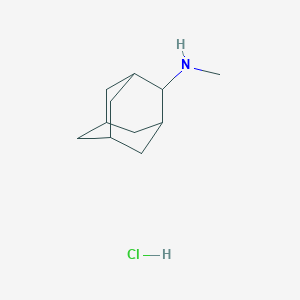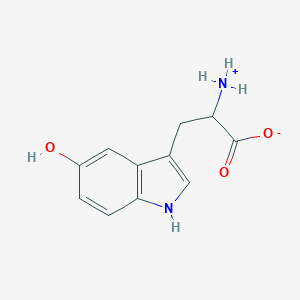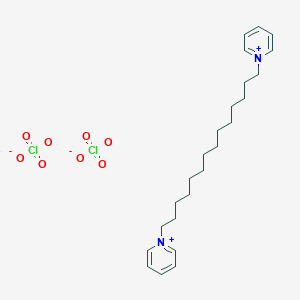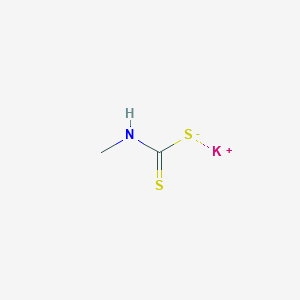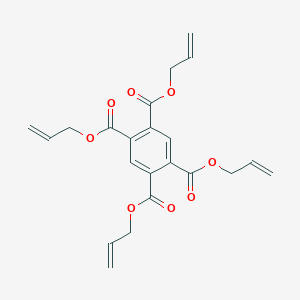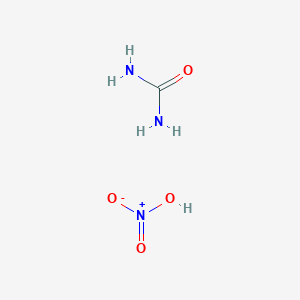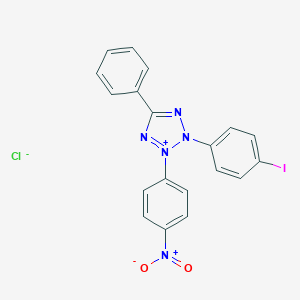
N-Benzyl-N,alpha-dimethylphenethylamine
Descripción general
Descripción
N-Benzyl-N,alpha-dimethylphenethylamine, also known as Benzphetamine , is a sympathomimetic compound of the amphetamine group . It is a potent central nervous system stimulant that affects neurochemical mechanisms responsible for regulating heart rate, body temperature, blood pressure, appetite, attention, mood, and responses associated with alertness or alarm conditions .
Molecular Structure Analysis
The molecular formula of N-Benzyl-N,alpha-dimethylphenethylamine is C17H21N . It has a molecular weight of 275.82 . The structure includes a benzene ring attached to an ethylamine group, which is further substituted with a benzyl group and two methyl groups .Physical And Chemical Properties Analysis
N-Benzyl-N,alpha-dimethylphenethylamine is a solid substance . It has a molecular weight of 275.82 and its empirical formula is C17H21N .Aplicaciones Científicas De Investigación
Metabolic Stability and Psychedelic Effects : N-Benzylated derivatives of 2,5-Dimethoxyphenethylamines, which include N-Benzyl-N,alpha-dimethylphenethylamine, are potent 5-HT2A agonists with psychedelic effects in humans. They are highly selective and increasingly used as biochemical and brain imaging tools. Their metabolic stability has been studied using human liver microsomes, revealing that N-benzylated phenethylamines have higher intrinsic clearance than their parent compounds, affecting their oral bioavailability due to first-pass metabolism (Leth-Petersen et al., 2014).
Impurity in Illicit Methamphetamine Synthesis : Alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis, and its metabolites were synthesized and analyzed. Techniques like GC-MS were developed to detect these compounds in urine, aiding in identifying the use of illicitly synthesized methamphetamine (Moore et al., 1995).
Case of Severe Intoxication : A case of severe intoxication involving 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, a derivative of N-benzyl phenethylamine, was analyzed using high-performance liquid chromatography and tandem mass spectrometry. This highlights the potential risks associated with the recreational use of these compounds (Poklis et al., 2014).
Iron-Catalyzed Direct Amination of Benzyl Alcohols : A study on benzylamines, including the synthesis of N-benzyl piperidines and various synthetic pathways, highlights the role of N-benzyl derivatives in pharmaceutical development. This provides insight into sustainable catalytic methodologies for accessing structurally similar compounds (Yan et al., 2016).
Role in Allergic Contact Dermatitis : Research on the reactivity of N-benzyl-N,N-dimethyl-N-[(dimethylphenylsilyl)methyl]ammonium bromide towards lysine suggests its potential involvement in allergic contact dermatitis, a significant concern for certain chemicals (Zdrojewski & Jończyk, 1998).
Serotonin 5-HT2 Receptor Family Agonists : A series of N-benzylated-5-methoxytryptamine analogues were investigated for their affinity and functional activity at serotonin receptors. This research is crucial for understanding the pharmacological profiles of N-benzyl phenethylamines and developing potential therapeutic agents (Nichols et al., 2014).
Fatal Intoxication Case Report : A case of fatal intoxication due to 25B-NBOMe, an N-benzyl-substituted phenethylamine, was reported. This underscores the importance of understanding the toxicological profiles of these compounds, especially given their increasing recreational use (Yoshida et al., 2015).
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKTVDFXDRQTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859308 | |
| Record name | N-Benzyl-N-methyl-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzfetamine | |
CAS RN |
101-47-3 | |
| Record name | N,α-Dimethyl-N-(phenylmethyl)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dl-Benzphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-methyl-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZPHETAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH832I91B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




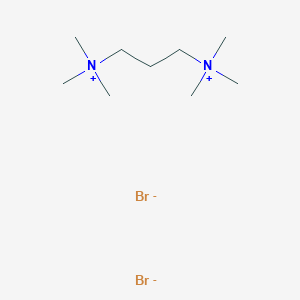
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)
